molecular formula C16H30O2 B1684281 (Z)-3-Hexenyl decanoate CAS No. 85554-69-4

(Z)-3-Hexenyl decanoate

Cat. No.: B1684281
CAS No.: 85554-69-4
M. Wt: 254.41 g/mol
InChI Key: APSRJAGZYONPLL-VURMDHGXSA-N
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Description

(Z)-3-Hexenyl decanoate is an ester compound formed from the reaction between (Z)-3-hexenol and decanoic acid. This compound is known for its pleasant, fruity aroma and is often found in various plants and fruits. It plays a significant role in the flavor and fragrance industry due to its characteristic scent.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-hexenyl decanoate typically involves an esterification reaction between (Z)-3-hexenol and decanoic acid. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

(Z)-3-Hexenol+Decanoic AcidH2SO4(Z)-3-Hexenyl Decanoate+H2O\text{(Z)-3-Hexenol} + \text{Decanoic Acid} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} (Z)-3-Hexenol+Decanoic AcidH2​SO4​​(Z)-3-Hexenyl Decanoate+H2​O

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of immobilized enzymes, such as lipases, can also be employed to catalyze the reaction under milder conditions, which can be more environmentally friendly and cost-effective.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidation products, such as aldehydes and carboxylic acids.

    Reduction: Reduction of this compound can yield the corresponding alcohol, (Z)-3-hexenol, and decanoic acid.

    Substitution: The ester group in this compound can be substituted by nucleophiles, leading to the formation of different esters or amides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like ammonia (NH₃) or amines can be used under basic conditions.

Major Products:

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: (Z)-3-Hexenol and decanoic acid.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Chemistry: (Z)-3-Hexenyl decanoate is used as a model compound in studies related to esterification and enzymatic catalysis. It is also employed in the synthesis of other complex organic molecules.

Biology: In biological research, this compound is studied for its role in plant-insect interactions. It acts as a semiochemical, influencing the behavior of insects and other organisms.

Medicine: While not directly used as a therapeutic agent, this compound’s derivatives and related compounds are explored for their potential medicinal properties, including antimicrobial and anti-inflammatory activities.

Industry: The compound is widely used in the flavor and fragrance industry to impart fruity and green notes to various products, including perfumes, cosmetics, and food items.

Mechanism of Action

The mechanism of action of (Z)-3-hexenyl decanoate primarily involves its interaction with olfactory receptors in the sensory system, leading to the perception of its characteristic aroma. In biological systems, it may interact with specific receptors or enzymes, influencing various biochemical pathways.

Comparison with Similar Compounds

    (Z)-3-Hexenyl acetate: Another ester with a similar structure but with an acetate group instead of a decanoate group.

    (E)-2-Hexenyl decanoate: An isomer with a different configuration around the double bond.

    Hexyl decanoate: A similar ester but with a saturated hexyl group instead of the unsaturated (Z)-3-hexenyl group.

Uniqueness: (Z)-3-Hexenyl decanoate is unique due to its specific (Z)-configuration, which imparts distinct olfactory properties compared to its isomers and other related compounds. This configuration is crucial for its role in flavor and fragrance applications.

Properties

IUPAC Name

[(Z)-hex-3-enyl] decanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O2/c1-3-5-7-9-10-11-12-14-16(17)18-15-13-8-6-4-2/h6,8H,3-5,7,9-15H2,1-2H3/b8-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APSRJAGZYONPLL-VURMDHGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OCCC=CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC(=O)OCC/C=C\CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10893869
Record name (Z)-3-Hexenyl decanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10893869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85554-69-4
Record name (3Z)-3-Hexen-1-yl decanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85554-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Z)-3-Hexenyl decanoate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Z)-3-Hexenyl decanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10893869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-3-hexenyl decanoate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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